1,8-Diamino-4,5-dihydroxyanthraquinone
Description
Context within Anthraquinone (B42736) Chemistry and Derivative Classes
Anthraquinones are a large class of aromatic compounds derived from anthracene, with a core structure of 9,10-anthracenedione. nih.gov This planar, tricyclic ring system is a privileged scaffold in chemistry, forming the basis for numerous natural and synthetic compounds. nih.gov The versatility of the anthraquinone core allows for the introduction of various functional groups at different positions, leading to a wide array of derivatives with tailored properties. ontosight.ai These derivatives are broadly classified based on the nature and position of their substituents.
1,8-Diamino-4,5-dihydroxyanthraquinone belongs to the class of amino-hydroxy-substituted anthraquinones. The presence and specific placement of both electron-donating amino and hydroxyl groups on the anthraquinone backbone are crucial in determining its properties. ontosight.ai These substituents significantly influence the molecule's electronic structure, which in turn affects its color, solubility, reactivity, and potential for intermolecular interactions like hydrogen bonding. liberty.edunih.gov For instance, the hydroxyl and amino groups are known to cause a bathochromic shift (a shift to longer wavelengths) in the molecule's light absorption spectrum, which is a key characteristic for its use as a dye. liberty.edu The specific 1,8-diamino and 4,5-dihydroxy substitution pattern distinguishes it from other isomers, such as 1,5-diamino-4,8-dihydroxyanthraquinone (B87044), leading to unique properties and applications. researchgate.netchemicalbook.com
The synthesis of this compound, also known as 4,5-diaminochrysazin, typically starts from simpler anthraquinone precursors. ontosight.ai One common method involves the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754). chemicalbook.comchemicalbook.com An improved and scalable synthesis route involves the ethylation and nitration of chrysazin (1,8-dihydroxyanthraquinone), followed by a reaction with hydroiodic acid, which accomplishes both O-deethylation and nitro group reduction in high yield. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O4 lookchem.com |
| Molecular Weight | 270.24 g/mol lookchem.com |
| CAS Number | 128-94-9 lookchem.com |
| Appearance | Blue-black powder hongjinchem.com |
| Melting Point | >300 °C (decomposes) chemicalbook.comchemicalbook.com |
| Boiling Point | 649.4 °C at 760 mmHg (estimate) lookchem.com |
| Density | 1.683 g/cm³ lookchem.com |
| Solubility | Slightly soluble in DMSO and Methanol chemicalbook.comlookchem.com |
| Hydrogen Bond Donor Count | 4 lookchem.com |
| Hydrogen Bond Acceptor Count | 6 lookchem.com |
Significance of this compound in Contemporary Research
The primary significance of this compound in modern research lies in its role as a multifunctional dye and a crucial building block for the synthesis of more complex molecules. medchemexpress.com Its structural features make it an important intermediate for creating disperse dyes, which are used for coloring synthetic polymer fibers such as polyester (B1180765). chemicalbook.comchemicalbook.com
Key Research Applications:
Dye Chemistry: The compound itself is a dye, and its derivatives are extensively researched to create new colorants. medchemexpress.com For example, N-alkylation of the amino groups leads to a series of dyes that can impart blue to bluish-green hues with good fastness properties on synthetic fibers. researchgate.net The relationship between the degree of methylation and the resulting color is a subject of study. researchgate.net
Organic Synthesis Intermediate: It serves as a precursor for a variety of other functional anthraquinone derivatives. chemicalbook.com Researchers synthesize new compounds from this molecule to explore structure-property relationships. nih.gov The amino groups provide reactive sites for further chemical modifications, allowing for the development of novel materials.
Materials Science: While research on this specific molecule is focused, the broader class of aminoanthraquinones is being investigated for advanced applications. For instance, other diaminoanthraquinone derivatives are being explored as redox-active materials for nonaqueous redox flow batteries, a promising technology for large-scale energy storage. acs.orgacs.orgresearchgate.net The ability of the anthraquinone core to undergo reversible redox reactions is central to these applications. rsc.org
Analytical Chemistry: Related anthraquinone derivatives have been utilized in the development of electrochemical sensors. researchgate.net The core structure's ability to interact with metal ions and undergo electrochemical changes makes it a candidate for sensor applications.
Scope and Research Trajectories of the Compound
Future research involving this compound is expected to branch into several advanced areas, building upon its known chemistry. The primary trajectory involves leveraging it as a scaffold to design and synthesize novel functional molecules with tailored properties.
Emerging Research Directions:
Development of High-Performance Dyes: A continuing area of research is the synthesis of new derivatives to enhance dyeing properties, such as lightfastness, thermal stability, and color range. researchgate.net This includes the introduction of different alkyl or aryl groups on the amino nitrogens and the addition of other substituents, like bromine atoms, to the anthraquinone core. researchgate.net
Functional Materials: Inspired by research on similar anthraquinones, there is potential to explore derivatives of this compound for applications in organic electronics. rsc.org Modifying the structure could tune its electronic properties for use in organic field-effect transistors (OFETs) or as components in charge-storage devices. rsc.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and hydroxyl groups make this molecule an interesting candidate for studies in supramolecular assembly and the creation of ordered molecular structures.
Photochemical Studies: Anthraquinone derivatives are known to have interesting photochemical properties. Research into the photodegradation and potential self-healing mechanisms of dyes based on this structure, when incorporated into polymer matrices, could lead to more durable materials. rsc.org
The exploration of structure-activity relationships will remain a central theme, with researchers aiming to understand how specific modifications to the this compound framework influence its chemical and physical behavior for targeted applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-diamino-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2 | |
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InChI Key |
SJHHHHHQWQOCDQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O | |
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Molecular Formula |
C14H10N2O4 | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059591 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
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Molecular Weight |
270.24 g/mol | |
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Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |
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CAS No. |
128-94-9 | |
| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |
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| Record name | 4,5-Diaminochrysazin | |
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| Record name | 1,8-diamino-4,5-dihydroxyanthraquinone | |
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Advanced Synthetic Methodologies for 1,8 Diamino 4,5 Dihydroxyanthraquinone and Its Derivatives
Established Reduction and Substitution Pathways
The primary routes for the synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone involve the chemical modification of readily available precursors. These methods include the reduction of nitro groups and the cleavage of sulfonic acid functionalities from the anthraquinone (B42736) core.
Reduction of Dinitroanthraquinone Precursors
A principal and widely utilized method for preparing this compound is the reduction of its dinitro precursor, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754). chemicalbook.com This transformation is a critical step, converting the nitro groups at the 4 and 5 positions into primary amino groups. The selection of the reducing agent is crucial for achieving high yields and purity. Common industrial and laboratory-scale reductions employ reagents such as sodium sulfide (B99878) or a mixture of iron and sulfuric acid. lookchem.com
An improved synthesis method involves a multi-step process starting from chrysazin (1,8-dihydroxyanthraquinone). The chrysazin is first ethylated, then nitrated to yield 1,8-diethoxy-4,5-dinitroanthraquinone. Subsequent treatment with hydroiodic acid (HI) accomplishes both O-deethylation and the reduction of the nitro groups in a single step, resulting in a high yield (>95%) of this compound. lookchem.com This integrated approach represents a more efficient and scalable process compared to traditional methods. lookchem.com
| Precursor | Reagents/Conditions | Product | Yield |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Sodium sulfide | This compound | Not specified |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Iron, Sulfuric acid, 90°C, 0.5h | This compound | 100% |
| 1,8-Diethoxy-4,5-dinitroanthraquinone | Hydroiodic acid (HI) | This compound | >95% |
Cleavage of Sulfonic Acid Groups
An alternative synthetic route involves the desulfonation of a sulfonic acid derivative of the target molecule. chemicalbook.com Specifically, 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid can be treated to cleave the sulfonic acid groups, yielding the desired diamino-dihydroxyanthraquinone product. chemicalbook.com This method is particularly useful when starting from sulfonated anthraquinone precursors, which are common in dye synthesis. The cleavage is typically achieved by treating the sulfonic acid derivative or its salt with specific reagents under elevated temperatures. google.com
| Precursor | Process | Product |
| 4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid | Desulfonation | 4,8-Diamino-1,5-dihydroxyanthraquinone |
Targeted Derivatization Strategies
To modify the properties of this compound, particularly for its use in dyes, various derivatization strategies are employed. These methods focus on altering the amino groups or introducing new functional groups onto the anthraquinone nucleus.
N-Alkylation and N-Arylation Methods
The amino groups of this compound can be functionalized through N-alkylation or N-arylation to produce a range of colored compounds. N-alkylated derivatives, including both mono- and bis-alkylated products, can be synthesized by reacting the parent diamine with alkyl halides. researchgate.net These derivatives are effective for dyeing synthetic polymer fibers, producing blue to greenish-blue shades. researchgate.net
Similarly, N-arylation can be achieved. For instance, the precursor 1,8-dihydroxy-4,5-dinitroanthraquinone can be treated with an excess of an aniline (B41778) derivative in a solvent like methyl cellosolve upon heating. This reaction results in the selective mono-N-aryl substitution of one nitro group, while the second nitro group remains intact even with prolonged reaction times. colab.ws
| Parent Compound | Reagent | Product Type | Application |
| 4,5-Diamino-1,8-dihydroxyanthraquinone | Alkyl halides | N-mono- and bis-alkylated derivatives | Dyes for polyester (B1180765) fibers researchgate.net |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Aniline derivatives | Mono-N-aryl-substituted aminoanthraquinones | Dye intermediates colab.ws |
Condensation Reactions for β-Ether and Thioether Formation
Further derivatization can be accomplished through the condensation of halogenated derivatives of this compound with phenols and thiols. These reactions lead to the formation of the corresponding β-ethers and thioethers. researchgate.net Such modifications are used to fine-tune the color and fastness properties of the resulting dyes. The compounds produced can color polyester in shades ranging from bright reddish-blue to greenish-blue, often with good fastness to light and sublimation. researchgate.net The final color is influenced by the nature and position of the β-substituent. researchgate.net
Site-Specific Halogenation and Functional Group Introduction
The introduction of halogen atoms, such as bromine, onto the this compound structure allows for the synthesis of a variety of derivatives. Research has led to the synthesis of all isomeric mono-, di-, tri-, and tetrabromo derivatives. researchgate.net The number and orientation of these bromine atoms significantly affect the dyeing and fastness properties of these compounds on polyester fibers. researchgate.net Chlorinated derivatives have also been synthesized, such as 1,8-diamino-4-chloro-5-hydroxyanthraquinone, which can be analyzed using reverse-phase HPLC. sielc.com These halogenated intermediates serve as versatile building blocks for further functionalization, including the aforementioned condensation reactions to form ethers and thioethers. researchgate.net
| Parent Compound | Reagent/Process | Product(s) |
| This compound | Bromination | Mono-, di-, tri-, and tetrabromo derivatives researchgate.net |
| Not specified | Chlorination | 1,8-Diamino-4-chloro-5-hydroxyanthraquinone sielc.com |
Innovative and Sustainable Synthesis Approaches
Electrochemical Synthesis Pathways for Anthraquinone Derivatives
Electrochemical methods offer a promising green alternative to conventional chemical synthesis. By using electricity to drive reactions, the need for harsh chemical oxidants or reducing agents can be significantly minimized, thereby reducing waste generation.
A notable application of this approach is in the synthesis of aminoanthraquinone derivatives. Research has demonstrated the feasibility of electrochemically reducing dinitroanthraquinone compounds to their corresponding diamino derivatives. For instance, a study on the electrochemical reduction of 1,5-dinitroanthraquinone (B1294578) successfully yielded 1,5-diamino-4,8-dihydroxyanthraquinone (B87044). This process suggests a highly analogous and viable pathway for the synthesis of this compound from its dinitro precursor, 1,8-dihydroxy-4,5-dinitroanthraquinone.
The electrochemical approach typically involves the reduction of the nitro groups to amino groups at a cathode in a suitable electrolyte. This method is attractive due to its high efficiency and the potential for precise control over the reaction conditions, such as electrode potential and current density. Such control can lead to higher selectivity and yield of the desired product. Furthermore, electrochemical methods can often be carried out at ambient temperature and pressure, contributing to a safer and more energy-efficient process.
The principles of this electrochemical reduction can be summarized in the following table:
| Parameter | Description |
| Starting Material | 1,8-Dihydroxy-4,5-dinitroanthraquinone |
| Electrochemical Process | Cathodic Reduction |
| Transformation | Reduction of nitro groups (-NO2) to amino groups (-NH2) |
| Potential Product | This compound |
| Advantages | Reduced use of chemical reagents, milder reaction conditions, high selectivity, and potential for automation. |
Further research in this area is focused on optimizing the electrochemical conditions, including the choice of electrode material, supporting electrolyte, and solvent system, to maximize the yield and purity of this compound.
Non-Mercury Based Synthetic Routes
A significant environmental concern in the traditional synthesis of 1,8-disubstituted anthraquinone derivatives has been the use of mercury catalysts. Mercury and its compounds are highly toxic and their release into the environment poses serious health and ecological risks. Historically, mercury(II) sulfate (B86663) has been a key catalyst for the sulfonation of anthraquinone at the alpha-positions (1, 5, and 8), a crucial step in creating precursors for compounds like this compound.
The drive for sustainable chemical manufacturing has led to a concerted effort to develop non-mercury-based synthetic routes. These innovative approaches aim to either find alternative catalysts for the selective alpha-sulfonation or to devise entirely new synthetic pathways that circumvent the need for this hazardous step.
One area of investigation is the use of alternative metal catalysts. A patent has described the use of metals from the 1st or 8th subsidiary group of the periodic system as potential catalysts for the alpha-sulfonation of anthraquinones. This suggests that elements such as palladium, ruthenium, copper, and silver, or their compounds, could serve as effective and less toxic alternatives to mercury.
The following table outlines some of the key aspects of non-mercury based sulfonation:
| Catalyst Type | Examples | Potential Advantages |
| Transition Metals (Group 1 or 8) | Palladium (Pd), Ruthenium (Ru) | Lower toxicity than mercury, potential for high catalytic activity and selectivity. |
| Solid Acid Catalysts | Zeolites, Montmorillonite clays | Ease of separation from the reaction mixture, reusability, and reduced waste. |
| Ionic Liquids | e.g., 1-methylimidazolium (B8483265) tetrafluoroborate | Can act as both solvent and catalyst, potentially leading to cleaner reaction profiles and easier product isolation. |
Beyond direct replacement of mercury in sulfonation, broader green chemistry principles are being applied to the synthesis of anthraquinone derivatives. These include:
Photocatalysis: Utilizing light to drive chemical reactions, which can offer high selectivity under mild conditions. Anthraquinone-based covalent organic frameworks have been explored as recyclable photocatalysts for C-H functionalization, indicating the potential for novel synthetic strategies.
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.
Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to simpler purification processes.
The development of these non-mercury-based and sustainable methodologies is crucial for the future of the chemical industry, ensuring the production of valuable compounds like this compound in an environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of 1,8 Diamino 4,5 Dihydroxyanthraquinone
Fundamental Reaction Pathways
The reactivity of 1,8-diamino-4,5-dihydroxyanthraquinone is governed by the interplay of its anthraquinone (B42736) core and the influence of its electron-donating amino (-NH₂) and hydroxyl (-OH) substituents. These groups modulate the electron density of the aromatic system and the carbonyl groups, defining its behavior in various chemical transformations.
The core anthraquinone structure is redox-active, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone. This process proceeds through a semiquinone radical anion intermediate. The presence of hydroxyl and amino groups on the this compound molecule influences these redox potentials.
Under photo-oxidative conditions, excited anthraquinone derivatives can participate in electron-transfer mechanisms. nih.gov The excited molecule, AQ*, can be reduced by a substrate to form the semiquinone radical anion (AQ•−). This radical anion can then react with molecular oxygen (O₂) to produce reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂•−) or hydroxyl radicals (•OH). nih.gov The efficiency of these processes is dependent on the nature and position of the substituents on the anthraquinone ring. nih.gov
Table 1: General Photooxidation Mechanisms for Anthraquinones
| Reaction Type | Mechanism | Generated Species |
|---|---|---|
| Type I | Electron transfer from an excited anthraquinone (³AQ*) to a substrate, followed by reaction with O₂. nih.gov | AQ•−, O₂•−, •OH nih.gov |
The amino and hydroxyl groups in this compound, being strong electron-donating groups, are expected to facilitate the initial oxidation of the molecule while influencing the stability of the resulting radical species. Conversely, in reductive processes, these substituents modulate the electron affinity of the quinone system.
The chemical reactivity of the anthraquinone core is significantly influenced by its substituents. While the basic anthraquinone structure is relatively resistant to electrophilic attack, the presence of powerful activating groups like amino and hydroxyl functions in this compound makes the aromatic rings more susceptible to electrophilic substitution reactions. ontosight.ai
Conversely, nucleophilic aromatic substitution is a key pathway for synthesizing substituted anthraquinones. nih.govmdpi.com For instance, aminoanthraquinones can be synthesized by reacting chloroanthraquinones or hydroxyanthraquinones with amines. nih.govbac-lac.gc.caacs.org The synthesis of this compound itself can involve steps like nitration of the anthraquinone core, followed by reduction of the nitro groups to amino groups and subsequent hydroxylation. ontosight.ai The electron-donating nature of the existing amino and hydroxyl groups in this compound would generally deactivate the molecule towards further nucleophilic substitution, unless a suitable leaving group is present.
Intramolecular and Intermolecular Interactions
The spatial arrangement of the amino and hydroxyl groups in this compound allows for significant intramolecular and intermolecular interactions, which profoundly affect its chemical and photophysical properties.
Hydroxyanthraquinones are known to undergo Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, a proton from a hydroxyl group can be transferred to the adjacent quinone carbonyl oxygen. This process creates a transient tautomer and provides a rapid, non-radiative decay pathway for the excited state. nih.govresearchgate.net This photoprotective mechanism can enhance the photostability of the molecule by preventing degradation-promoting electron transfer events. nih.gov
In this compound, the hydroxyl groups at the 4 and 5 positions are peri-positioned relative to the carbonyl oxygens, creating a favorable geometry for ESIPT. The dynamics of this proton transfer are on an ultrafast timescale, often occurring within femtoseconds to picoseconds. researchgate.net The presence of the amino groups can further modulate the electronic structure of the excited state and, consequently, the efficiency and kinetics of the ESIPT process.
The structure of this compound features a robust network of intramolecular hydrogen bonds. Hydrogen bonds form between the hydrogens of the amino groups (at positions 1 and 8) and the hydroxyl groups (at positions 4 and 5) with the adjacent peri-carbonyl oxygens. nih.gov
These intramolecular hydrogen bonds are critical for several reasons:
Structural Planarity: They lock the molecule into a more planar conformation.
Photophysical Properties: They are a prerequisite for the ESIPT mechanism, directly influencing the molecule's fluorescence and photostability. nih.govresearchgate.netnih.gov
Chemical Reactivity: By withdrawing electron density from the N-H and O-H bonds and donating it to the carbonyl oxygen, they can influence the acidity of the protons and the nucleophilicity of the nitrogen and oxygen atoms. The effective intramolecular charge transfer between the electron-donating amino/hydroxyl groups and the electron-accepting anthraquinone core is modulated by these hydrogen bonds. nih.gov
Table 2: Influence of Intramolecular Hydrogen Bonding
| Property | Effect of Hydrogen Bonding |
|---|---|
| Molecular Structure | Enforces planarity, stabilizes conformation. nih.gov |
| Photochemistry | Facilitates Excited State Intramolecular Proton Transfer (ESIPT), enhancing photostability. nih.govresearchgate.net |
| Spectroscopy | Causes shifts in absorption and emission spectra due to intramolecular charge transfer character. nih.govmdpi.com |
Photochemical and Catalytic Reactivity
Anthraquinone derivatives are recognized for their excellent optical and electron-mediating properties, making them valuable in photochemical and photocatalytic applications. nih.gov They are effective photosensitizers, capable of absorbing light and initiating chemical reactions.
Upon absorption of visible light, this compound is promoted to an excited state. From this state, it can act as a photocatalyst. For example, related aminoanthraquinones have been immobilized on nanoparticles to create heterogeneous photocatalysts. researchgate.net These catalysts have demonstrated high activity and recyclability in various organic reactions, such as dehalogenation and cross-dehydrogenative coupling. researchgate.net
Role in Photoinitiating Systems
There is no specific information available in the reviewed literature regarding the role of this compound in photoinitiating systems.
Organophotoredox Catalysis and Radical Polymerization
There is no specific information available in the reviewed literature regarding the application of this compound in organophotoredox catalysis and radical polymerization.
Advanced Spectroscopic Characterization and Analytical Applications
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, offering information on its conjugation, chromophores, and interaction with its environment.
The UV-Vis absorption spectrum of anthraquinone (B42736) derivatives is characterized by multiple absorption bands corresponding to various electronic transitions. The position and intensity of these bands are sensitive to the molecule's substituents and its surrounding solvent environment. The spectrum is influenced by π → π* and n → π* transitions within the conjugated aromatic system and the carbonyl groups.
The presence of electron-donating groups (–NH2 and –OH) causes a significant bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. Intramolecular hydrogen bonding between the hydroxyl and amino groups and the adjacent carbonyl oxygens can also influence the electronic structure, often leading to shifts in absorption wavelengths. nih.gov
Solvent effects, or solvatochromism, play a significant role in the UV-Vis spectrum of 1,8-Diamino-4,5-dihydroxyanthraquinone. The interaction between the solute and solvent molecules can alter the energy gap between the ground and excited states. mdpi.com Polar solvents, particularly those capable of hydrogen bonding, can stabilize the excited state to a greater extent than the ground state, typically resulting in a bathochromic shift. nih.govrsc.org The specific solute-solvent interactions, including hydrogen bonding and general dipolar interactions, are responsible for these observed spectral changes. mdpi.com
| Solvent Type | Expected λmax Shift | Primary Interaction Type | Rationale |
|---|---|---|---|
| Non-polar (e.g., Cyclohexane) | Shorter Wavelength (Hypsochromic) | van der Waals forces | Minimal solute-solvent interaction, spectrum reflects a less perturbed electronic structure. |
| Aprotic Polar (e.g., DMSO, Acetonitrile) | Intermediate Wavelength | Dipole-dipole interactions | Stabilization of the excited state due to solvent polarity. mdpi.com |
| Protic Polar (e.g., Ethanol, Methanol) | Longer Wavelength (Bathochromic) | Hydrogen bonding, Dipole-dipole | Strong stabilization of the excited state through hydrogen bonding with -OH and -NH2 groups, leading to a significant red shift. nih.gov |
As a multifunctional dye, this compound exhibits fluorescence, a property useful for various analytical and biological applications. medchemexpress.com Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence.
The excited-state dynamics of anthraquinone derivatives can be complex, involving several competing deactivation pathways. rsc.org These pathways include fluorescence, intersystem crossing (ISC) to a triplet state, and non-radiative decay. The presence of amino and hydroxyl groups can significantly influence these dynamics. For some related molecules, processes like through-space charge transfer (TSCT) have been observed, which can be dependent on the molecular arrangement in the solid state. nih.gov The efficiency and lifetime of the fluorescence are dictated by the relative rates of these radiative and non-radiative processes. rsc.orgnih.gov The surrounding environment, such as solvent polarity, can also impact the excited-state lifetimes and the equilibrium between different excited species. nih.gov
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopies are powerful tools for determining the functional groups and the precise atomic connectivity of a molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. ontosight.ai The molecule's structure contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include O-H and N-H stretches from the hydroxyl and amino groups, C=O stretches from the quinone carbonyls, and C=C stretches from the aromatic rings.
The presence of strong intramolecular hydrogen bonding, particularly between the peri -OH/-NH2 groups and the C=O groups, typically shifts the stretching frequencies of both the donor (O-H, N-H) and acceptor (C=O) groups to lower wavenumbers.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Notes |
|---|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200-3500 (Broad) | Broad due to hydrogen bonding. |
| N-H (Amino) | Stretching | 3300-3500 | Typically two bands for a primary amine (symmetric and asymmetric stretch). |
| C-H (Aromatic) | Stretching | 3000-3100 | Characteristic of sp2 C-H bonds. libretexts.org |
| C=O (Quinone) | Stretching | 1610-1650 | Frequency is lowered from typical ketone values (~1715 cm-1) due to conjugation and strong intramolecular hydrogen bonding. |
| C=C (Aromatic) | Stretching | 1500-1600 | Multiple bands are expected due to the complex aromatic system. libretexts.org |
| C-O | Stretching | 1200-1300 | Associated with the phenolic hydroxyl group. |
| C-N | Stretching | 1250-1350 | Associated with the aromatic amine group. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). ontosight.airesearchgate.netresearchgate.net
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the two aromatic rings will have different chemical shifts. The protons at positions 2 and 7 would likely appear as doublets, coupled to the protons at positions 3 and 6, respectively. The protons at 3 and 6 would appear as doublets of doublets or triplets, depending on the coupling constants. Signals for the exchangeable protons of the amino (–NH₂) and hydroxyl (–OH) groups would also be present, often as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The hydroxyl protons involved in strong intramolecular hydrogen bonds are expected to be significantly downfield-shifted. researchgate.net
The ¹³C NMR spectrum provides complementary information. It will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons (C9 and C10) are expected to resonate at very low field (downfield), typically in the range of 180-195 ppm. researchgate.net Carbons bearing the hydroxyl and amino groups (C1, C4, C5, C8) will also have characteristic chemical shifts, influenced by the electron-donating nature of these substituents. The remaining aromatic carbons will appear in the typical aromatic region (approx. 110-150 ppm).
| Nucleus | Position/Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (H-2, H-3, H-6, H-7) | 6.5 - 8.0 | Specific shifts and coupling patterns depend on the electronic effects of the substituents. researchgate.net |
| Amino (-NH₂) | Variable (Broad) | Broad signal, position is solvent-dependent. | |
| Hydroxyl (-OH) | > 10 (Broad) | Downfield shift due to strong intramolecular hydrogen bonding with the carbonyl group. researchgate.net | |
| ¹³C | Carbonyl (C=O) | 180 - 195 | Characteristic of quinone carbonyls; two distinct signals expected. researchgate.net |
| Aromatic (C-O, C-N) | 140 - 160 | Carbons directly attached to electron-donating O and N atoms are shifted downfield. | |
| Aromatic (C-H, C-C) | 110 - 140 | Represents the remaining carbons of the aromatic skeleton. |
Mass Spectrometry and Chromatographic Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. ontosight.ai For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₄H₁₀N₂O₄) by providing a highly accurate mass measurement. The fragmentation pattern in MS/MS experiments can be informative. Studies on the closely related 1,8-dihydroxyanthraquinone show that major fragmentation pathways include the consecutive loss of carbon monoxide (CO) molecules from the quinone system. researchgate.net
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of anthraquinone derivatives. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., mixtures of acetonitrile (B52724) and water with an acid modifier), is a common method for analyzing such compounds. sielc.com The retention time in an HPLC system is a characteristic property that can be used for identification, while the peak area allows for quantification. Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool for identifying and quantifying the compound in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the precise molecular weight of a compound. For this compound, with the molecular formula C₁₄H₁₀N₂O₄, HRMS provides an exact mass measurement, which confirms its elemental composition. The technique measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the differentiation between compounds with the same nominal mass. The theoretical exact mass of this compound is calculated to be 270.06405680 Da. lookchem.comnih.gov Experimental HRMS analysis would yield a value extremely close to this theoretical mass, thereby confirming the molecular identity of the substance.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₄ |
| Molecular Weight (Nominal) | 270.24 g/mol |
| Exact Mass (Monoisotopic) | 270.06405680 Da |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from impurities or other components in a mixture. Reverse-phase (RP) HPLC is a commonly employed method for this class of compounds. sielc.comsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
The separation principle relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For anthraquinone derivatives, the mobile phase often consists of a mixture of acetonitrile and water, with an acid such as formic acid or phosphoric acid added to improve peak shape and resolution. sielc.comsielc.com By monitoring the eluent with a UV-Vis detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity analysis.
| Parameter | Typical Condition | Purpose |
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for interaction. |
| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds based on their polarity. |
| Additive | Formic Acid or Phosphoric Acid | Improves peak symmetry and resolution by controlling ionization. |
| Detector | UV-Vis Detector | Monitors the column effluent for absorbing compounds. |
Kinetic and Photometric Analytical Methods
The distinct chromophoric properties of this compound, derived from its extended conjugated system, make it highly suitable for analysis by photometric methods. These techniques are leveraged to monitor reaction dynamics and determine key kinetic parameters.
Spectrophotometric Monitoring of Chemical Reactions
Spectrophotometry is a powerful tool for monitoring the progress of chemical reactions involving colored compounds like this compound. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Any chemical transformation that alters the electronic structure of the anthraquinone core—such as oxidation, reduction, or substitution reactions—will result in a change in its UV-Visible absorption spectrum. By monitoring the change in absorbance at a specific wavelength (typically the λ_max of a reactant or product) over time, a reaction profile can be generated. This non-invasive, real-time monitoring provides valuable insight into the reaction's progress, allowing for the identification of reaction endpoints and the detection of intermediate species.
Kinetic Parameter Determination in Analytical Assays
Building upon spectrophotometric monitoring, it is possible to determine fundamental kinetic parameters of reactions involving this compound. By collecting absorbance data at various time intervals throughout a reaction, a kinetic trace (absorbance vs. time) is constructed.
This data can be transformed into concentration vs. time plots. From these plots, the initial rate of the reaction can be determined. Furthermore, by analyzing the data using integrated rate laws (e.g., plotting the natural logarithm of concentration versus time for a first-order reaction), the reaction order and the rate constant (k) can be calculated. This approach is fundamental in developing and optimizing analytical assays where the compound acts as a substrate, product, or indicator.
| Time (seconds) | Absorbance at λ_max | Calculated Concentration (M) |
| 0 | 1.200 | 1.00 x 10⁻⁵ |
| 60 | 0.950 | 7.92 x 10⁻⁶ |
| 120 | 0.750 | 6.25 x 10⁻⁶ |
| 180 | 0.590 | 4.92 x 10⁻⁶ |
| 240 | 0.465 | 3.88 x 10⁻⁶ |
| 300 | 0.365 | 3.04 x 10⁻⁶ |
| This table represents hypothetical data for a first-order decay reaction to illustrate the type of information gathered for kinetic analysis. |
Computational Chemistry and Theoretical Modeling of 1,8 Diamino 4,5 Dihydroxyanthraquinone
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, energy levels, and spectroscopic properties of 1,8-Diamino-4,5-dihydroxyanthraquinone. These calculations are broadly categorized into ab initio and density functional theory methods.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to characterize the electronic states of anthraquinone (B42736) derivatives. Studies on the closely related compound 1,8-dihydroxyanthraquinone (1,8-DHAQ) provide a framework for understanding the electronic behavior of this compound.
Using methods like Hartree-Fock (HF) and Configuration Interaction (CI), researchers have investigated the ground (S₀) and first excited singlet (S₁) states. researchgate.netnih.govcapes.gov.br For 1,8-DHAQ, calculations revealed the potential for a double-minimum potential energy curve in the S₁ state. nih.gov This phenomenon is attributed to an Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves from a hydroxyl group to a nearby carbonyl oxygen upon photoexcitation.
Ab initio calculations on 1,8-DHAQ suggest:
Ground State (S₀): The molecule exists in a stable 9,10-quinone form.
Excited State (S₁): Upon absorption of light, the molecule can undergo ESIPT to form a less stable, transient 1,10-quinone (proton-transferred) species. The S₁ state is therefore characterized by two potential wells corresponding to the normal and proton-transferred forms. nih.gov
These computational findings help explain the fluorescence properties of such molecules, where emission can occur from both the initially excited state and the proton-transferred tautomer. nih.gov The addition of amino groups in this compound is expected to further modulate these electronic properties.
| Method | Molecule Studied | Key Finding | Reference |
|---|---|---|---|
| Ab Initio (HF, CIS) | 1,8-dihydroxyanthraquinone (1,8-DHAQ) | Calculated one-dimensional hydrogen transfer potential energy curves in S₀ and S₁ states, suggesting a double-minimum potential in the S₁ state due to ESIPT. | nih.gov |
| Ab Initio (Hartree-Fock) | 1,8-dihydroxyanthraquinone | Utilized to study intramolecular proton transfer within the molecule. | researchgate.net |
| Ab Initio (CI) | 1,4-dihydroxyanthraquinone & 1,4-diamino anthraquinone | Investigated ground and excited singlet and triplet states to characterize the electronic absorption spectrum. | capes.gov.br |
Density Functional Theory (DFT) has become a standard tool for studying anthraquinone derivatives due to its balance of computational cost and accuracy. nih.govmdpi.com DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.
Studies on hydroxyl-substituted anthraquinones using the B3LYP functional with a 6-31G* basis set indicate that these molecules generally have planar structures. researchgate.net These calculations also highlight the presence of strong intramolecular hydrogen bonds, which significantly influence the molecule's configuration and properties. researchgate.net For this compound, strong hydrogen bonds are expected between the hydroxyl protons and the adjacent carbonyl oxygens, as well as between the amino protons and the other carbonyl oxygens, leading to a highly stable, planar conformation.
DFT is also applied to understand reaction mechanisms and predict thermodynamic properties, providing a comprehensive picture of the molecule's chemical behavior.
| DFT Functional/Basis Set | Molecule Studied | Application/Finding | Reference |
|---|---|---|---|
| B3LYP/6-31G* | Anthraquinone and its hydroxyl derivatives | Indicated planar structures and strong intramolecular hydrogen bonds influencing configuration and properties. Calculated harmonic vibrational frequencies. | researchgate.net |
| Not Specified | 1,4-dihydroxy-anthraquinone | Combined with Car–Parrinello Molecular Dynamics to study intra- and inter-molecular interactions and proton dynamics. | mdpi.com |
The color of this compound arises from the absorption of light, which promotes electrons from lower-energy to higher-energy π-orbitals. Calculating these π-electronic excitation energies is crucial for predicting the molecule's absorption spectrum (e.g., its λ_max).
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation spectra and has shown good accuracy for a range of anthraquinone systems. researchgate.net Calculations on hydroxyl derivatives show that the first singlet excited state typically results from a π→π* electron transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Another computational approach, the Pariser–Parr–Pople (PPP) method, has been specifically used to calculate the π-electronic excitation energies of anthraquinonoid dyes, including derivatives of this compound. researchgate.net These theoretical predictions of absorption maxima can be compared with experimental UV-Vis spectra to validate the computational models.
| Computational Method | Application | Key Insight | Reference |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Calculation of electronic spectra for anthraquinone derivatives. | The first singlet excited state arises from a π→π* transition from HOMO to LUMO. | researchgate.net |
| Pariser–Parr–Pople (PPP) method | Calculation of π-electronic excitation energies of anthraquinonoid dyes. | Applied to derivatives of this compound to predict spectral properties. | researchgate.net |
| TD-DFT and UDFT | Benchmark study on phosphorescence energies of anthraquinone compounds. | Evaluated the accuracy of different functionals for calculating triplet state energies. | mdpi.com |
Molecular Dynamics and Docking Simulations
While electronic structure calculations focus on static properties, molecular dynamics (MD) and docking simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules over time.
The planar aromatic structure of this compound suggests it may interact with biological macromolecules like DNA, potentially through intercalation (stacking between base pairs) or groove binding. Molecular docking and MD simulations are the primary computational tools to explore these potential interactions.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target, such as a DNA double helix or a protein active site. For example, docking studies on the related 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) identified it as having a high binding affinity for the nucleotide-binding site of certain bacterial enzymes. nih.gov Similar studies could elucidate how this compound binds to specific DNA sequences or protein targets. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-biomolecule complex in a simulated physiological environment. nih.gov These simulations can assess the stability of the docked pose, characterize the specific interactions (like hydrogen bonds and van der Waals forces), and calculate the binding free energy, which quantifies the strength of the interaction. nih.govmdpi.com
MD simulations are also essential for analyzing the conformational flexibility and stability of this compound. While the core anthraquinone structure is rigid and planar, the amino and hydroxyl substituents have rotatable bonds.
Car–Parrinello Molecular Dynamics (CPMD), a method that combines DFT with molecular dynamics, has been used to study the dynamics of proton transfer in dihydroxy-anthraquinones, which is a key factor in their conformational stability. mdpi.com MD simulations in different solvents can predict the most stable conformations and how the molecule's shape might change in various environments. For anthraquinone derivatives designed as DNA intercalators, simulations have shown that binding to DNA can significantly reduce the conformational freedom of side chains, which has entropic consequences for the binding affinity. nih.gov
Prediction of Structure-Reactivity and Structure-Function Relationships
Computational chemistry and theoretical modeling offer powerful tools to predict the relationships between the molecular structure of this compound and its chemical reactivity and functional properties. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of the molecule's electronic structure, which is fundamental to understanding its behavior.
Molecular Geometry and Electronic Properties
The foundational step in predicting structure-reactivity relationships is the optimization of the molecule's geometry to find its most stable conformation. For anthraquinone derivatives, DFT calculations have been shown to be effective. It is anticipated that this compound possesses a planar structure due to the extensive π-conjugation of the anthraquinone core. A key feature of its structure is the presence of strong intramolecular hydrogen bonds between the hydroxyl and amino groups and the adjacent carbonyl oxygens. These interactions are crucial in stabilizing the planar conformation and influencing the electronic properties of the molecule.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic transitions. A smaller gap generally implies higher reactivity. For substituted anthraquinones, the nature and position of the substituent groups significantly impact these frontier molecular orbitals. The amino and hydroxyl groups in this compound are electron-donating, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted anthraquinone, thereby influencing its reactivity and spectral properties.
Table 1: Predicted Molecular Properties of this compound (Inferred from Isomeric Data)
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₄ |
| Molecular Weight | 270.24 g/mol |
| Conformation | Planar |
| Key Structural Features | Intramolecular hydrogen bonding |
| HOMO Energy | Expected to be relatively high |
| LUMO Energy | Expected to be relatively low |
This table is predictive and based on general principles of computational chemistry and data for isomeric compounds.
Reactivity Descriptors
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide a more quantitative prediction of the molecule's behavior in chemical reactions. These descriptors help in identifying the sites most susceptible to electrophilic or nucleophilic attack.
Electron Affinity (A) and Ionization Potential (I) : These can be approximated from the LUMO and HOMO energies, respectively (A ≈ -E_LUMO, I ≈ -E_HOMO).
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from the system (μ = (E_HOMO + E_LUMO) / 2).
Global Hardness (η) and Softness (S) : These properties describe the resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2; S = 1 / (2η)). Softer molecules are generally more reactive.
Electrophilicity Index (ω) : This measures the propensity of a species to accept electrons (ω = μ² / (2η)).
The presence of electron-donating amino and hydroxyl groups is expected to make the aromatic rings of this compound more susceptible to electrophilic substitution.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is invaluable for predicting how it will interact with other molecules. The MEP map highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively, due to the presence of lone pairs of electrons. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This information is crucial for understanding its interactions with biological targets, such as enzymes or DNA, which is a key aspect of its function.
Structure-Function Relationships
The relationship between the structure of this compound and its function, for example, as a dye or a biologically active molecule, is intrinsically linked to its electronic properties.
Color Properties : The color of anthraquinone dyes is determined by the electronic transitions between molecular orbitals. The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic transition (π → π*). For this compound, the electron-donating groups cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone, resulting in its characteristic color. Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra and thus the color of the compound. Studies on methylated derivatives of this compound have shown a correlation between the calculated and observed absorption maxima, supporting the intramolecular charge-transfer character of the electronic transitions that give rise to the color.
Biological Activity : The biological functions of many anthraquinone derivatives are related to their ability to interact with biomolecules. For example, some anthraquinones act as anticancer agents by intercalating into DNA or inhibiting enzymes. Computational docking studies can predict the binding affinity and mode of interaction between this compound and biological macromolecules. The MEP and the distribution of frontier orbitals are critical in determining the nature of these non-covalent interactions, such as hydrogen bonding and π-stacking, which are essential for biological function. Structure-activity relationship (SAR) studies on related compounds have indicated that the positioning and nature of substituents on the anthraquinone core are critical for their cytotoxic effects.
Structure Function Relationships and Advanced Applications of 1,8 Diamino 4,5 Dihydroxyanthraquinone
Applications in Advanced Materials Science
1,8-Diamino-4,5-dihydroxyanthraquinone is a versatile organic compound that is increasingly being explored for its potential in advanced materials science. Its rigid structure, coupled with the presence of reactive amino and hydroxyl functional groups, makes it an attractive building block for the development of high-performance polymers, composites, and materials for energy storage applications. The unique electronic properties of the anthraquinone (B42736) core also contribute to its utility in electrochemically active materials.
Polymer and Composite Materials Development
The bifunctional nature of this compound, possessing two amino and two hydroxyl groups, allows for its integration into various polymer backbones. This can lead to the creation of materials with enhanced thermal stability, mechanical strength, and novel functionalities.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of rigid and stable aromatic structures, such as the anthraquinone core of this compound, into the polyimide backbone is a promising strategy to further enhance these properties. While direct studies on polyimides synthesized from this compound are limited, research on its isomers, such as 1,5-diaminoanthraquinone and 2,6-diaminoanthraquinone, provides valuable insights into the potential performance of such materials.
Polyimides synthesized from the reaction of pyromellitic dianhydride (PMDA) with diaminoanthraquinones have demonstrated remarkable thermal stability. For instance, the polyimide derived from 1,5-diaminoanthraquinone is stable at temperatures exceeding 500°C in both air and nitrogen atmospheres dtic.mil. The isomeric polyimide from 2,6-diaminoanthraquinone exhibits even greater thermal stability, withstanding temperatures up to 550°C under the same conditions dtic.mil. Isothermal gravimetric analysis of the polyimide from 2,6-diaminoanthraquinone showed that it retained 88% of its original weight after being heated in air at 316°C for 1000 hours dtic.mil.
The excellent thermal properties of these polyimides can be attributed to the rigid and planar structure of the anthraquinone unit, which restricts the thermal motion of the polymer chains. It is anticipated that a polyimide incorporating this compound would exhibit similarly high, if not enhanced, thermal stability due to the potential for additional hydrogen bonding from the hydroxyl groups.
Table 1: Thermal Properties of Polyimides Derived from Diaminoanthraquinone Isomers
| Diamine Monomer | Dianhydride Monomer | Decomposition Temperature (in air) | Decomposition Temperature (in nitrogen) |
| 1,5-Diaminoanthraquinone | Pyromellitic Dianhydride | >500°C | >500°C |
| 2,6-Diaminoanthraquinone | Pyromellitic Dianhydride | >550°C | >550°C |
Note: Data is based on isomers of this compound and is indicative of the potential properties of a polyimide derived from it.
High-performance polymer fibers, such as aramids, are known for their high strength and thermal resistance. However, their applications can be limited by poor surface activity and UV resistance. Functionalization of these fibers with molecules like this compound can impart new properties. The primary application in this area has been the use of N-alkylated and N-methylated derivatives of this compound as dyes for synthetic polymer fibers, including polyesters researchgate.net. These derivatives provide deep greenish-blue hues with good fastness to light and sublimation researchgate.net.
While dyeing is a form of surface functionalization, covalent grafting of this compound onto the surface of high-performance fibers could lead to more significant improvements in their properties. General strategies for the surface modification of aramid fibers include chemical grafting, which can introduce desired functional groups onto the fiber surface mdpi.com. Techniques such as light-induced surface graft polymerization, which has been demonstrated with other anthraquinone derivatives on cotton fibers, could potentially be adapted for high-performance polymers nih.gov. Such covalent modifications could enhance the UV stability, thermal resistance, and interfacial adhesion of the fibers in composite materials.
Electrochemical Energy Conversion and Storage
The redox-active nature of the anthraquinone core makes this compound a compelling candidate for applications in energy storage devices such as batteries and supercapacitors. The reversible two-electron, two-proton redox process of the quinone moiety allows for efficient charge storage.
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical stability. When functionalized with redox-active units like anthraquinone, POPs can serve as high-performance electrode materials for batteries and supercapacitors skku.edu. The porous structure facilitates ion transport and provides a large number of accessible active sites for electrochemical reactions.
While specific research on POPs derived from this compound is emerging, studies on related anthraquinone-based POPs and covalent organic frameworks (COFs) have shown significant promise. For example, a COF constructed from 2,6-diaminoanthraquinone has been shown to exhibit a high capacitance, making it suitable for supercapacitor applications. The incorporation of anthraquinone units into the polymer framework can lead to materials with high thermal stability and surface areas, which are beneficial for electrochemical performance skku.edu.
The synthesis of POPs from this compound could be achieved through various condensation reactions, leveraging its amino and hydroxyl groups to form a stable, porous network. Such materials are expected to exhibit promising performance as electrodes in lithium-ion batteries and supercapacitors, owing to the inherent redox activity of the anthraquinone core and the high surface area of the POP structure.
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. Organic molecules, such as anthraquinone derivatives, are attractive candidates for use in RFB electrolytes due to their tunable redox properties and abundance. However, the practical application of many anthraquinone derivatives, including this compound, is often limited by their low solubility in common organic solvents and aqueous electrolytes acs.orgnih.gov.
To address this challenge, molecular design strategies are being developed to enhance the solubility of these compounds. A common approach is to functionalize the anthraquinone core with highly soluble side chains. For instance, the introduction of oligoethylene glycol ether chains onto the amino groups of 1,4-diaminoanthraquinones has been shown to significantly increase their solubility in polar organic solvents acs.orgnih.gov. This modification makes them more suitable for use in non-aqueous RFBs.
Another strategy involves the attachment of ionic groups to the anthraquinone structure to improve its solubility in aqueous electrolytes. By carefully selecting the functional groups and their attachment points, it is possible to tune the solubility and electrochemical properties of the resulting molecule. These molecular engineering approaches hold the key to unlocking the full potential of this compound and its derivatives for high-performance redox flow batteries.
Table 2: Strategies for Improving the Solubility of Anthraquinone Derivatives for Redox Flow Batteries
| Molecular Modification Strategy | Rationale | Potential Impact on this compound |
| Functionalization with Oligoethylene Glycol Ether Chains | Increases polarity and entropy of dissolution in organic solvents. | Enhanced solubility in non-aqueous electrolytes. |
| Attachment of Cationic Alkyl Chains | Improves solubility in polar organic solvents. | Increased solubility, but may affect redox reversibility. |
| Sulfonation | Introduces highly polar sulfonic acid groups. | Improved solubility in aqueous electrolytes. |
Photoactive Systems and Catalysis
Research literature specifically investigating this compound for the applications below was not found. The general photophysical properties of anthraquinones—stemming from their extended aromatic system—suggest potential for light-absorbing applications. The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which are strong electron-donating groups, would be expected to shift the molecule's absorption spectrum into the visible range, a key feature for visible-light-driven processes. However, without specific studies, a detailed discussion is not possible.
Design of Visible Light Photoinitiators
No studies were identified that specifically describe the design or use of this compound as a visible light photoinitiator for polymerization or other photochemical reactions.
Development of Photocatalytic Technologies for Organic Transformations
There is no available research detailing the use of this compound as a photocatalyst for specific organic transformations.
Biological and Biomedical Research Applications
While many anthraquinone derivatives are investigated for their biological activity, specific studies on this compound in the contexts below were not found. The planar aromatic structure is a common feature of molecules that interact with DNA, and various anthraquinones are known to be biologically active. However, direct evidence for the mechanisms of this specific compound is absent in the available literature.
Anticancer and Cytotoxicity Investigations
No specific anticancer or cytotoxicity studies for this compound were recovered that would allow for a detailed discussion of its mechanisms.
DNA Intercalation and Topoisomerase Inhibition
Inhibition of Protein Kinases (e.g., Casein Kinase II)
There is no available scientific literature demonstrating that this compound inhibits protein kinases such as Casein Kinase II.
Structure-Activity Relationship Studies for Cytotoxicity
The cytotoxic properties of anthraquinone derivatives are a significant area of research, with studies focusing on how the type and position of substituents on the anthraquinone core influence their activity against cancer cell lines. For derivatives of 1,8-diaminoanthraquinone (DAAQ), the substitution on the amino groups plays a critical role in determining cytotoxicity.
A series of regioisomeric disubstituted aminoanthraquinone derivatives have been synthesized to evaluate the biological impact of amino-substitution on the side chains at the 1 and 8 positions of the anthraquinone ring system. nih.gov These studies have aimed to identify compounds that could serve as effective growth inhibitors for various cancer cells. nih.govresearchgate.net In vitro cytotoxicity data for these compounds have been reported against several cell lines, including rat glioma C6 cells and human hepatoma G2 cells. nih.gov
Research has established preliminary structure-activity relationships, indicating that specific substitutions lead to potent cytotoxic effects. researchgate.net For instance, certain derivatives of 1,8-diaminoanthraquinone have demonstrated significant cytotoxicity at micromolar concentrations against human hepatoma cell lines. researchgate.net The planar structure of the anthraquinone core is considered essential for its interaction with DNA, a key mechanism for many anticancer agents. sphinxsai.com The nature of the side chains attached to the amino groups further dictates the compound's biological activity. nih.gov Studies on related amidoanthraquinones have shown that side chains ending in basic groups, such as aminoalkyl substituents, contribute to cytotoxic activity across several cell lines. nih.gov This suggests that the pharmacophore for this class of compounds can be rationally modified to enhance cytotoxic potency. nih.gov
The following table summarizes the cytotoxic activity of selected 1,8-diaminoanthraquinone derivatives against human hepatoma cell lines, as determined by the XTT colorimetric assay. researchgate.net
| Compound/Drug | Cell Line | IC₅₀ (µM) |
| Compound 5 | Hepa G2 | 1.24 - 1.75 |
| 2.2.15 | 0.14 - 1.82 | |
| Compound 16 | 2.2.15 | 0.14 - 1.82 |
| Compound 18 | Hepa G2 | 1.24 - 1.75 |
| 2.2.15 | 0.14 - 1.82 | |
| Mitoxantrone | - | - |
| Adriamycin | - | - |
Data sourced from a study on regioisomeric disubstituted aminoanthraquinone derivatives. Compounds 5, 16, and 18 are specific synthetic derivatives of 1,8-diaminoanthraquinone. The study noted that compounds 5 and 18 were more potent against the human hepatoma cell line than mitoxantrone and showed comparable activity to adriamycin. researchgate.net
Antimicrobial and Anti-inflammatory Properties
Anthraquinones as a chemical class are known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. mdpi.comresearchgate.net These compounds are found in various plant families, such as Polygonaceae and Fabaceae, and are key components of traditional medicines. mdpi.comresearchgate.net
While extensive research exists for many anthraquinone derivatives, specific data on the antimicrobial and anti-inflammatory properties of this compound are not extensively detailed in the available literature. However, studies on structurally related compounds provide insights into the potential activities of this molecule. For example, research on 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) has shown that the introduction of nitro groups to the 1,8-dihydroxyanthraquinone core confers significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov The parent compound, 1,8-dihydroxyanthraquinone, was found to be ineffective, highlighting the critical role of the substituents at the 4 and 5 positions in determining antibacterial effects. nih.gov This suggests that the amino groups in this compound are likely crucial modulators of its biological properties.
In the context of anti-inflammatory action, various anthraquinones isolated from rhubarb, such as emodin and rhein, have demonstrated potent effects. nih.govelsevierpure.com Emodin, for instance, inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com The anti-inflammatory mechanisms of some anthraquinones are linked to the inhibition of pathways involving activator protein-1 (AP-1) and mitogen-activated protein kinases (MAPK). nih.gov Given the shared core structure, it is plausible that this compound could exhibit similar properties, though specific studies are required for confirmation.
Biomolecular Interaction Studies (e.g., DNA Adduct Formation)
The biological activity of many anthraquinone derivatives, particularly their cytotoxicity, is linked to their ability to interact with DNA. The planar tricyclic structure of the anthraquinone core is a key feature that allows these molecules to intercalate between the base pairs of the DNA double helix. sphinxsai.com This physical insertion into the DNA structure can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell death.
While direct studies detailing DNA adduct formation by this compound are limited, the general mechanisms of how related compounds interact with DNA are well-documented. Hazardous chemicals or their electrophilic metabolites can form covalent adducts with genomic DNA. nih.gov This process can lead to mutations if the DNA damage is not repaired, potentially initiating carcinogenesis. nih.gov Polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the anthraquinone core, are known to form DNA adducts after metabolic activation to electrophilic species. nih.gov
For anthraquinones, the interaction with DNA is often mediated by the substituents on the ring system. nih.gov The positional placement of side chains can dictate the exact mode of intercalative binding. nih.gov In the case of therapeutically relevant anthraquinones like mitoxantrone, the side chains play a crucial role in stabilizing the drug-DNA complex. It is through this non-covalent, intercalative binding that many anthraquinones exert their biological effects. The formation of actual covalent DNA adducts is a more specific process that typically requires metabolic activation to a reactive intermediate, a mechanism that has been studied more extensively for other classes of compounds like nitro-PAHs. nih.gov
Role as Precursors for Therapeutically Relevant Compounds (e.g., Mitoxantrone)
This compound, also known as 4,5-diaminochrysazin, serves as a key chemical intermediate in the synthesis of important therapeutic agents. sphinxsai.com Its most notable role is as a precursor for the synthesis of Mitoxantrone, a potent antineoplastic drug used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. sphinxsai.commdpi.com
Mitoxantrone is an anthracenedione derivative whose structure is designed for effective DNA intercalation. sphinxsai.comchemicalbook.com The synthesis of Mitoxantrone and its analogues often begins with the this compound core. The process typically involves the reaction of a leuco form of the anthraquinone with appropriate amine side chains. sphinxsai.com For example, the synthesis of Mitoxantrone involves the condensation of leuco-1,4,5,8-tetrahydroxyanthraquinone (formed from the precursor) with N-(2-hydroxyethyl)ethylenediamine, followed by oxidation. sphinxsai.comchemicalbook.com
The structural features of the precursor are vital for the final activity of the drug. The dihydroxy and diamino substitutions on the anthraquinone skeleton are crucial for the antineoplastic activity of Mitoxantrone. sphinxsai.com Specifically, the hydroxyl groups at the 5 and 8 positions (corresponding to the 4 and 5 positions in the precursor) are known to significantly enhance its efficacy compared to analogues lacking these groups. sphinxsai.com Researchers have utilized this compound to create a variety of Mitoxantrone analogues by introducing different side chains at the 1- and 4- positions, aiming to develop novel compounds with improved therapeutic profiles. sphinxsai.com
Utility in Biological Staining and Cellular Probing
This compound is recognized as a multifunctional dye with applications in biological research. medchemexpress.com Its inherent chemical structure gives it properties, such as fluorescence, that make it a valuable tool for visualizing and analyzing cellular components and processes. medchemexpress.com Dyes like this are essential in a wide range of biological experiments, enabling researchers to observe cell structures, track specific biomolecules, and assess cellular functions. medchemexpress.com
The utility of this compound extends to its use as a chemical stain for microscopy and other analytical techniques. medchemexpress.com Closely related diaminodihydroxyanthraquinone isomers are used as starting materials for creating more complex biological probes. google.com For example, derivatives can be synthesized to include an enzyme substrate moiety. When such a probe is introduced to a biological sample containing the target enzyme, the enzyme cleaves the substrate moiety, leading to a detectable change in the dye's properties, such as its fluorescence. google.com This allows for the detection and quantification of specific enzyme activities within live or fixed cells. google.com
The general methodology for using such anthraquinone-based dyes involves incubating a biological sample with the dye, illuminating the sample with an appropriate light source to excite the fluorophore, and then detecting the emitted fluorescence with a suitable instrument. google.com This enables a variety of applications, from basic cell imaging to more complex functional assays in both scientific research and clinical diagnostics. medchemexpress.com
Environmental Fate, Ecotoxicology, and Remediation Studies
Environmental Persistence and Distribution Pathways
The environmental persistence of anthraquinone-based compounds, including 1,8-Diamino-4,5-dihydroxyanthraquinone, is largely due to their stable fused aromatic ring structure. This chemical robustness makes them resistant to natural degradation processes.
Key Research Findings:
Structural Stability: Anthraquinone (B42736) dyes are the second largest group of textile dyes and are characterized as highly recalcitrant, meaning they resist degradation and can persist in the environment. Their fused aromatic rings contribute to this stability and their long-lasting color frontiersin.org.
Environmental Accumulation: Due to their resistance to breakdown, these dyes can accumulate in ecosystems. Some studies have classified them as carcinogenic and mutagenic, highlighting the concern over their persistence frontiersin.org.
Distribution: As a disperse dye intermediate, this compound is not highly soluble in water. Compounds of this nature tend to partition from water to solid matrices. Consequently, if released into aquatic environments, they are likely to be found predominantly in sediments and, to a lesser extent, in soil, rather than remaining dissolved in the water column canada.ca. Industrial wastewater from textile and dye manufacturing represents the primary pathway for their release into the environment nih.govnih.gov.
Table 1: Physicochemical Properties Influencing Environmental Distribution
| Property | Implication for Environmental Fate | Reference |
|---|---|---|
| Low Water Solubility | Reduces mobility in water; promotes partitioning to sediment and sludge. | canada.ca |
| Stable Fused Ring Structure | High resistance to chemical and biological degradation, leading to environmental persistence. | frontiersin.orgnih.gov |
| Hydrophobic Nature | Tendency to adsorb to particulate matter and bioaccumulate in organisms. | canada.ca |
Biodegradation and Photodegradation Investigations
Investigations into the degradation of this compound are, again, largely based on data from the wider class of anthraquinone dyes. These compounds are generally considered non-biodegradable under conventional wastewater treatment conditions nih.gov.
Biodegradation:
The complex aromatic structure of anthraquinone dyes makes them resistant to microbial degradation nih.govnih.gov.
While some specialized microorganisms, particularly white-rot fungi, have shown the ability to decolorize and degrade certain anthraquinone dyes, this often requires specific environmental conditions. These fungi secrete powerful ligninolytic enzymes like laccases and peroxidases that can break down complex aromatic structures nih.gov.
The biodegradation of reactive anthraquinone dyes can sometimes lead to the formation of intermediate molecules, such as aromatic amines, which may resist further degradation and potentially be toxic frontiersin.org.
Photodegradation:
Anthraquinone dyes are valued for their excellent light-fastness, a property that indicates resistance to photodegradation frontiersin.org.
While photodegradation can occur, the process is often slow. The specific mechanism of color fading and degradation under light irradiation can be complex and depends on environmental factors and the substrate to which the dye is bound colab.ws. Fading on materials like polyester (B1180765) is generally considered an oxidative process colab.ws.
Advanced oxidation processes (AOPs), such as those using UV-activated persulfates, have been shown to effectively degrade some anthraquinone dyes in laboratory settings, indicating that photochemical breakdown is possible under engineered conditions researchgate.net.
Applications in Environmental Remediation and Wastewater Treatment
Given the persistence of anthraquinone dyes, significant research has focused on effective remediation and wastewater treatment technologies. While this compound is a dye intermediate, these methods are applicable to industrial effluents that may contain this and related compounds.
Key Remediation and Treatment Technologies:
Enzymatic Treatment: A promising area of research involves the use of isolated microbial enzymes, such as oxidoreductases (e.g., laccases), for dye decolorization. These enzymatic processes are seen as an emerging route for treating dyehouse effluents due to their efficiency and specificity nih.govnih.gov.
Mycoremediation: The use of fungi (mycoremediation) to treat dye-containing wastewater is considered an economical and environmentally friendly approach. Fungal biomass can adsorb dyes and secrete enzymes that degrade them nih.gov.
Advanced Oxidation Processes (AOPs): AOPs, including ozonation, Fenton oxidation, and photocatalysis, are effective at breaking down the stable structure of anthraquinone dyes. These methods generate highly reactive hydroxyl radicals that can mineralize the organic pollutants nih.gov.
Physicochemical Methods: Conventional treatment methods like adsorption and coagulation can remove dyes from water, but they primarily transfer the pollutant from a liquid phase to a solid phase, which then requires further treatment or disposal nih.gov.
Table 2: Overview of Wastewater Treatment Methods for Anthraquinone Dyes
| Treatment Method | Mechanism | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Mycoremediation (Fungi) | Biosorption and enzymatic degradation by fungal biomass. | Cost-effective, environmentally friendly. | Can be slow; requires specific microbial strains. | nih.gov |
| Enzymatic Degradation | Decolorization and breakdown by specific enzymes (e.g., laccase). | High specificity, can handle high dye concentrations. | Cost of enzyme production and purification. | nih.govnih.gov |
| Advanced Oxidation Processes (AOPs) | Degradation via highly reactive radicals (e.g., •OH). | Rapid and complete degradation of pollutants. | High operational costs and energy consumption. | nih.govresearchgate.net |
| Adsorption/Coagulation | Physical removal of dye molecules from water. | Effective for color removal. | Creates secondary pollution (sludge). | nih.gov |
Future Research Directions and Emerging Paradigms for 1,8 Diamino 4,5 Dihydroxyanthraquinone
Exploration of Novel Synthetic Pathways and Derivatizations
Future research is poised to move beyond traditional synthetic methods for 1,8-Diamino-4,5-dihydroxyanthraquinone, which often rely on the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754). chemicalbook.com An improved, high-yield (>95%) method has been noted that involves the ethylation and nitration of chrysazin, followed by a simultaneous O-deethylation and nitro group reduction using hydroiodic acid. lookchem.com The development of more efficient, scalable, and environmentally benign synthetic routes remains a key objective. This includes exploring catalytic systems that can achieve high selectivity and yield under milder conditions, minimizing waste and energy consumption.
Derivatization of the core structure is a particularly promising area. The amino and hydroxy groups serve as reactive handles for a wide range of chemical modifications. Research into N-alkylation and N-arylation has already produced derivatives that function as blue to bluish-green dyes for synthetic polymers. researchgate.net Further exploration could involve creating a diverse library of derivatives to systematically probe structure-property relationships. Key future directions include the synthesis of bromo-derivatives and their subsequent condensation to form novel ethers and thioethers, expanding their application as functional dyes. researchgate.netresearchgate.net
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| N-Methylated Derivatives | Reaction with methylating agents | Dyes for synthetic-polymer fibres | researchgate.net |
| Bromo-derivatives | Electrophilic bromination | Intermediates for further functionalization | researchgate.net |
| Ethers and Thioethers | Condensation of bromo-derivatives with nucleophiles | Advanced functional dyes | researchgate.net |
| Macrocycles | Condensation with diamines | Ion-pair recognition and sensing | researchgate.net |
Advanced Functionalization for Tailored Performance in Materials
The inherent properties of this compound as a chromophore make it a foundational component for advanced materials. medchemexpress.com It is already utilized in the production of dyes and pigments for coloring textiles and plastics. ontosight.ai Future research will focus on advanced functionalization to precisely tailor its performance for specific high-tech applications.
One emerging paradigm is its integration into energy storage systems. Research on the related 1,4-diaminoanthraquinones has demonstrated that functionalization with solubilizing chains, such as tri(ethylene glycol) monomethyl ether, can dramatically improve their utility in nonaqueous redox flow batteries. acs.org Applying similar strategies to the 1,8-isomer could unlock its potential as a highly stable, redox-active material for grid-scale energy storage, leveraging its structure composed of earth-abundant elements. acs.org The goal is to manipulate solubility, redox potential, and stability through targeted chemical modifications, creating materials optimized for next-generation batteries.
Deeper Mechanistic Understanding of Biological Activities
While preliminary studies have suggested that this compound and its derivatives possess a range of biological activities, including potential anticancer and antimicrobial properties, the underlying molecular mechanisms are not fully understood. ontosight.aiontosight.ainih.gov Future research must transition from broad activity screening to in-depth mechanistic investigations.
Several potential mechanisms of action for anthraquinone (B42736) derivatives have been proposed, providing a roadmap for future inquiry. These include the generation of reactive oxygen species (ROS), interference with DNA replication through intercalation, and the inhibition of critical enzymes like telomerase via the stabilization of G-quadruplex structures. ontosight.airesearchgate.netontosight.ai Studies on related compounds have shown that specific functional groups, such as nitro substituents on the anthraquinone core, can be critical for antibacterial effects, highlighting the need for detailed structure-activity relationship (SAR) studies. nih.gov Future work should employ a combination of molecular docking, cell-based assays, and advanced spectroscopic techniques to identify specific cellular targets and elucidate the precise interactions that govern the biological effects of these compounds.
| Proposed Biological Mechanism | Experimental Evidence / Rationale | Future Research Focus |
| DNA Intercalation | The planar aromatic structure is suitable for insertion between DNA base pairs, disrupting replication and transcription. ontosight.ai | Quantify binding affinity and sequence specificity; correlate with cytotoxic effects. |
| ROS Generation | The quinone moiety can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. ontosight.ai | Measure intracellular ROS levels upon treatment; investigate the role of cellular antioxidant pathways. |
| Enzyme Inhibition | Some derivatives have been shown to inhibit telomerase, potentially by stabilizing G-quadruplex DNA structures. researchgate.net | Screen against a panel of cancer-relevant enzymes; elucidate the binding mode through structural biology. |
| Cell Cycle Arrest | Treatment with certain derivatives leads to the accumulation of cells in the G2/M phase of the cell cycle. researchgate.net | Identify the specific checkpoint proteins and signaling pathways that are modulated. |
Development of Multifunctional Hybrid Materials
A significant emerging paradigm is the incorporation of this compound as a functional unit within larger, multifunctional hybrid materials. This approach seeks to combine its unique optical, electrochemical, and biological properties with the functionalities of other material classes, such as polymers, nanoparticles, or macrocycles.
An exemplary direction is the synthesis of complex macrocycles that incorporate the anthraquinone unit as a chromogenic sensor. researchgate.net In such systems, the anthraquinone moiety can provide a colorimetric or fluorescent response upon binding to specific ions, demonstrating its potential in the development of advanced chemical sensors. researchgate.net Other possibilities include grafting the molecule onto polymer backbones to create processable, colored materials with tailored mechanical and optical properties. Furthermore, conjugating it with biocompatible nanoparticles could lead to hybrid materials for theranostic applications, where its chromophoric nature is used for bio-imaging while its latent biological activity is harnessed for therapy.
Integration into Sustainable Chemical Processes and Technologies
Aligning chemical research with the principles of green chemistry and sustainability is a critical future direction. This compound and its derivatives can play a role in this transition. Their application as stable dyes contributes to the durability and longevity of consumer products, an important aspect of sustainability. researchgate.net
More transformative is the potential use of this chemical scaffold in sustainable technologies. As discussed, its derivatives are promising candidates for redox flow batteries, which are essential for integrating renewable energy sources into the power grid. acs.org Another innovative approach lies in using biocatalysis and microbial transformations. A recent study demonstrated that fungi can convert the related 1,8-dihydroxyanthraquinone into peniphenone, a compound with valuable medicinal properties. researchgate.net This biotransformation replaces a complex chemical synthesis with a single, environmentally friendly fermentation step. researchgate.net Future research should focus on discovering and engineering enzymatic pathways for both the synthesis and functionalization of this compound, paving the way for its production from renewable feedstocks and its integration into a circular chemical economy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,8-Diamino-4,5-dihydroxyanthraquinone in laboratory settings?
- Methodological Answer : The compound is typically synthesized via nitration of precursor anthraquinone derivatives. For example, 1,8-dihydroxyanthraquinone-2,7-disulfonic acid can be nitrated to yield 1,8-dihydroxy-4,5-dinitroanthraquinone, followed by reduction steps to introduce amino groups . Key parameters include controlled reaction temperatures (e.g., <50°C for nitration) and purification via recrystallization using solvents like ethanol or DMF .
Q. How should researchers prepare stock solutions of this compound for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO. If DMSO fails, ethanol or DMF may be used with caution to avoid precipitation .
- Storage : Stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .
- Concentration Calculation : Use molarity calculators based on molecular weight (270.24 g/mol) and desired concentration (e.g., 10 mM stock in 1 mL DMSO requires 2.7 mg of compound) .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer :
- Cell Imaging : Used as a fluorescent dye to track biomolecules (e.g., proteins, lipids) in live or fixed cells. Optimize excitation/emission wavelengths based on solvent polarity .
- Functional Assessment : Applied in viability assays (e.g., mitochondrial activity) due to redox-active properties. Validate with controls (e.g., untreated cells) to avoid false signals .
Advanced Research Questions
Q. How can researchers address discrepancies in fluorescence quantum yield measurements across solvents?
- Methodological Answer :
- Solvent Effects : Fluorescence properties vary with solvent polarity. For example, in polar solvents (e.g., water), aggregation may reduce quantum yield. Use spectroscopic grade solvents and measure absorbance/emission spectra under standardized conditions .
- Data Normalization : Correct for inner-filter effects using reference dyes (e.g., quinine sulfate) and ensure instrument calibration (e.g., slit width adjustments) .
Q. What strategies mitigate solubility-related artifacts in cellular assays?
- Methodological Answer :
- Co-solvents : Use biocompatible co-solvents like cyclodextrins (≤0.1% v/v) to enhance solubility without cytotoxicity .
- Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions post-dilution. Aggregates >100 nm can skew cellular uptake data .
- Table: Solubility and Stability Guidelines
| Solvent | Solubility (mg/mL) | Storage Stability |
|---|---|---|
| DMSO | ~10–20 | 6 months at -80°C |
| Ethanol | ~5–10 | 2 months at -20°C |
| Water | <1 | Unstable |
Q. How to resolve conflicting results in redox activity studies of this compound?
- Methodological Answer :
- Redox Potential Measurement : Use cyclic voltammetry (CV) in pH-buffered solutions (e.g., PBS at pH 7.4) to standardize conditions. Compare against reference electrodes (e.g., Ag/AgCl) .
- Interference Checks : Test for interactions with assay components (e.g., FBS in cell media) that may reduce oxidation states and alter results .
Q. What advanced spectroscopic techniques characterize its binding to biomolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with proteins (e.g., albumin) .
- Time-Resolved Fluorescence : Resolve binding kinetics (e.g., Förster resonance energy transfer (FRET) with labeled biomolecules) .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Waste Disposal : Collect organic waste in sealed containers for incineration. Avoid aqueous disposal due to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
